molecular formula C16H16N2O2 B12998445 N-(4-acetylphenyl)-3-amino-2-methylbenzamide

N-(4-acetylphenyl)-3-amino-2-methylbenzamide

Cat. No.: B12998445
M. Wt: 268.31 g/mol
InChI Key: GRLRHUYMPFVBGI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-amino-2-methylbenzamide is an organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with an aromatic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-amino-2-methylbenzamide can be achieved through a multi-step process. One common method involves the reaction of p-aminoacetophenone with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-amino-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-3-amino-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-amino-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones

Uniqueness

N-(4-acetylphenyl)-3-amino-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications in research and industry .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-amino-2-methylbenzamide

InChI

InChI=1S/C16H16N2O2/c1-10-14(4-3-5-15(10)17)16(20)18-13-8-6-12(7-9-13)11(2)19/h3-9H,17H2,1-2H3,(H,18,20)

InChI Key

GRLRHUYMPFVBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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